molecular formula C11H12O3 B8302022 3-Formyl-5-propyl-benzoic acid

3-Formyl-5-propyl-benzoic acid

Cat. No.: B8302022
M. Wt: 192.21 g/mol
InChI Key: ATMIYOPWPXQIKW-UHFFFAOYSA-N
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Description

3-Formyl-5-propyl-benzoic acid is a substituted benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a propyl (-C₃H₇) group at the 5-position of the benzene ring.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-formyl-5-propylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-2-3-8-4-9(7-12)6-10(5-8)11(13)14/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

ATMIYOPWPXQIKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1)C(=O)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes benzoic acid derivatives with substituents at analogous positions, enabling indirect comparisons of functional group effects. Below is a detailed analysis:

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-Amino-3-formylbenzoic acid 27867-47-6 C₈H₇NO₃ 165.15 2-NH₂, 3-CHO
3-Fluoro-5-isopropylbenzoic acid 942508-01-2 C₁₀H₁₁FO₂ 182.19 3-F, 5-CH(CH₃)₂
3-Formyl-5-propyl-benzoic acid* N/A C₁₁H₁₂O₃ 192.21 (estimated) 3-CHO, 5-C₃H₇ Hypothetical

Note: Data for this compound is extrapolated due to lack of direct evidence.

Functional Group Effects

Electrophilicity and Reactivity: The formyl group in 2-Amino-3-formylbenzoic acid () enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . This property is likely shared with this compound. In contrast, 3-Fluoro-5-isopropylbenzoic acid () exhibits electron-withdrawing effects from fluorine, which deactivates the ring but stabilizes intermediates in coupling reactions .

Lipophilicity: The propyl group in this compound is expected to increase lipophilicity (logP ~2.8, estimated) compared to 2-Amino-3-formylbenzoic acid (logP ~0.9, calculated), which has a polar amino group . 3-Fluoro-5-isopropylbenzoic acid (logP ~2.5) demonstrates moderate lipophilicity due to its isopropyl substituent, aligning with trends seen in alkyl-substituted aromatics .

Acidity: Benzoic acid derivatives with electron-withdrawing groups (e.g., -CHO, -F) exhibit stronger acidity. For example, 2-Amino-3-formylbenzoic acid has a pKa of ~2.5 (estimated), whereas 3-Fluoro-5-isopropylbenzoic acid has a pKa of ~3.0 . The formyl group in this compound may lower its pKa further (estimated ~2.3).

Research Limitations and Gaps

Absence of Direct Data: No studies on this compound were found in the provided evidence, necessitating reliance on extrapolations from structural analogs.

Contradictions in Substituent Effects: For example, amino groups () increase solubility, whereas alkyl chains () enhance lipophilicity—highlighting the need for experimental validation of combined substituent effects.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Formyl-5-propyl-benzoic acid, and how can their efficiency be evaluated?

Answer:
A practical approach involves multi-step functionalization of benzoic acid derivatives. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized via sequential halogenation, alkylation, and formylation reactions . Efficiency metrics include:

  • Yield optimization : Adjusting reaction temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Purity validation : Use HPLC (≥95% purity threshold) or LC-MS to monitor byproducts.
  • Scalability : Bench-scale (1–10 g) reactions often use reflux conditions, while microwave-assisted synthesis may reduce time for small batches .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:
Discrepancies in NMR or IR spectra often arise from solvation effects or conformational flexibility. Methodological steps include:

  • Solvent correction : Compare experimental data (e.g., DMSO-d6 vs. CDCl3) with computational models (DFT/B3LYP/6-311+G(d,p)) that account for solvent polarity .
  • Dynamic NMR analysis : Identify rotamers or tautomers causing peak splitting (e.g., formyl group rotation barriers).
  • Crystallographic validation : Single-crystal X-ray diffraction can resolve ambiguities in substituent positioning .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm formyl (δ ~9.8–10.2 ppm) and propyl (δ ~0.8–1.6 ppm) groups. Compare with NIST reference data for benzoic acid derivatives .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 206.0943 for C11H12O3) to verify molecular formula.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >150°C) .

Advanced: What strategies minimize byproduct formation during the formylation step of synthesis?

Answer:
Key issues include over-oxidation or competing reactions. Mitigation approaches:

  • Controlled reagent addition : Use slow-drip introduction of formylating agents (e.g., DMF/POCl3) at 0–5°C to limit exothermic side reactions .
  • Protective group chemistry : Temporarily block reactive sites (e.g., carboxylic acid via methyl ester protection) before formylation .
  • In situ monitoring : Employ FT-IR to track formyl group incorporation (C=O stretch ~1680–1720 cm⁻¹) .

Basic: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety. Stability studies show <5% degradation over 6 months under inert gas (N2/Ar) .
  • pH considerations : Neutral buffers (pH 6–8) prevent decarboxylation in aqueous solutions .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO gaps to identify electrophilic sites (e.g., formyl carbon).
  • Transition state modeling : Use Gaussian or ORCA to simulate activation energies for acyl-intermediate formation.
  • Solvent effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., THF vs. DCM) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., formyl chloride).
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can isotopic labeling (e.g., 13C-formyl) aid in mechanistic studies of this compound’s metabolic pathways?

Answer:

  • Tracer experiments : Synthesize 13C-labeled analogs to track formyl group transfer in enzymatic assays (e.g., folate metabolism).
  • LC-MS/MS quantification : Detect labeled metabolites with high sensitivity (LOQ < 1 ng/mL) .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps .

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